molecular formula C12H19NO6 B567372 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid CAS No. 1210863-93-6

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B567372
CAS No.: 1210863-93-6
M. Wt: 273.285
InChI Key: OHQXZMNJROMWMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group, followed by acetylation of the hydroxyl group at the 4-position. The carboxylic acid group at the 3-position is usually introduced through a carboxylation reaction. Specific reaction conditions may vary, but common reagents include tert-butyl chloroformate for Boc protection and acetic anhydride for acetylation .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research. flow microreactor systems have been explored for the efficient and sustainable synthesis of similar compounds, which could be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

4-Acetoxy-1-(tert-butoxycarbon

Biological Activity

4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, also known by its CAS number 1210863-93-6, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C12H19NO6C_{12}H_{19}NO_6 with a molecular weight of approximately 273.29 g/mol. Its structure features a pyrrolidine ring with various functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H19NO6C_{12}H_{19}NO_6
Molecular Weight273.29 g/mol
CAS Number1210863-93-6
IUPAC Name4-acetyloxy-1-tert-butoxycarbonylpyrrolidine-3-carboxylic acid
PubChem CID45925717

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

  • Antimicrobial Activity : Research indicates that derivatives of pyrrolidine compounds can inhibit the growth of certain bacteria, including Staphylococcus aureus. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways.
  • Enzyme Inhibition : Compounds similar to this compound have been shown to act as inhibitors for various enzymes, potentially affecting metabolic processes in target organisms.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of several pyrrolidine derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Enzyme Inhibition Analysis

Another research effort focused on the enzyme inhibition capabilities of pyrrolidine derivatives. The study highlighted that certain structural modifications could enhance binding affinity to target enzymes, leading to higher inhibition rates. For instance, compounds with bulky groups like tert-butoxycarbonyl showed improved interaction profiles with serine proteases .

Q & A

Basic Questions

Q. What are the recommended safety precautions for handling 4-Acetoxy-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid in laboratory settings?

  • Methodological Answer: Use nitrile or neoprene gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid incompatible materials (e.g., strong oxidizing agents) and ensure proper ventilation. Store in a cool, dry place (< -20°C recommended for similar compounds) to maintain stability. Refer to Safety Data Sheets (SDS) for specific hazard classifications and disposal protocols .

Q. Which spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodological Answer: Employ a combination of ¹H NMR (to resolve acetoxy and tert-butoxycarbonyl proton environments) and ¹³C NMR (to confirm carbonyl and quaternary carbons). IR spectroscopy can validate ester (C=O, ~1740 cm⁻¹) and carboxylic acid (broad O-H, ~2500–3000 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) is critical for verifying molecular weight (e.g., calculated for C₁₆H₂₅NO₆: 327.1684 g/mol). Cross-reference with analogs like (2R,4S)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 144069-70-5) for spectral benchmarking .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer:

  • Step 1: Protect the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) early in the synthesis to prevent unwanted nucleophilic side reactions.
  • Step 2: Use mild acetylating agents (e.g., acetyl chloride with DMAP catalysis) to selectively introduce the acetoxy group at the 4-position.
  • Step 3: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to detect intermediates.
  • Step 4: Purify via flash chromatography (gradient elution) to isolate the product from byproducts like over-acetylated derivatives. Reference synthetic routes for tert-butyl 3-oxopyrrolidine-1-carboxylate (CAS 101385-93-7) for reaction condition parallels .

Q. How can discrepancies in NMR data for stereoisomers of this compound be resolved?

  • Methodological Answer:

  • Strategy 1: Perform 2D NMR experiments (e.g., COSY, NOESY) to assign stereochemistry. For example, NOE correlations between the 4-acetoxy group and adjacent protons can confirm spatial orientation.
  • Strategy 2: Compare experimental data with computational predictions (DFT-based chemical shift calculations).
  • Strategy 3: Synthesize and analyze enantiopure analogs (e.g., (3R,4S)-1-Boc-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid, CAS 955137-86-7) to establish stereochemical benchmarks .

Q. What stability considerations are critical for this compound under varying pH conditions?

  • Methodological Answer:

  • Acidic Conditions: The Boc group is labile below pH 3, leading to deprotection. Avoid prolonged exposure to HCl or TFA.
  • Basic Conditions: The acetoxy ester may hydrolyze at pH > 8, forming the corresponding carboxylic acid. Use buffered solutions (pH 6–7) during aqueous workups.
  • Thermal Stability: Decomposition occurs above 150°C; store at -20°C and avoid heating during solvent removal. Stability data for related compounds (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylate) suggest similar degradation thresholds .

Q. How can racemization be minimized during derivatization of the pyrrolidine core?

  • Methodological Answer:

  • Approach 1: Use low-temperature reactions (< 0°C) during acylations or substitutions to reduce kinetic resolution.
  • Approach 2: Employ chiral catalysts (e.g., Cinchona alkaloids) for enantioselective modifications.
  • Approach 3: Monitor optical rotation or chiral HPLC to detect racemization early. Refer to methods for (3R)-3-amino-1-Boc-pyrrolidine-3-carboxylic acid (CAS 1932297-75-0) for stereochemical retention strategies .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

  • Methodological Answer:

  • Step 1: Test solubility in graded solvent systems (e.g., DMSO, THF, dichloromethane) under controlled humidity.
  • Step 2: Compare with structurally similar compounds (e.g., 1-Boc-3-pyrrolidinone, CAS 101385-93-7), which show moderate solubility in polar aprotic solvents.
  • Step 3: Document crystallization conditions (e.g., slow evaporation from ethanol) to reconcile discrepancies. Contradictions may arise from polymorphic forms or residual solvents .

Properties

IUPAC Name

4-acetyloxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6/c1-7(14)18-9-6-13(5-8(9)10(15)16)11(17)19-12(2,3)4/h8-9H,5-6H2,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQXZMNJROMWMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CN(CC1C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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